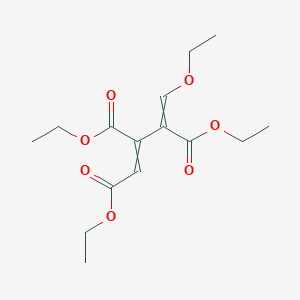
Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate is a chemical compound with the molecular formula C16H22O7 It is known for its unique structure, which includes three ester groups and a conjugated diene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate typically involves the esterification of 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylic acid.
Reduction: Formation of triethyl 4-ethoxybuta-1,3-diene-1,2,3-triol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and conjugated diene system allow it to participate in various chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Triethyl 4-methoxybuta-1,3-diene-1,2,3-tricarboxylate
- Triethyl 4-propoxybuta-1,3-diene-1,2,3-tricarboxylate
- Triethyl 4-butoxybuta-1,3-diene-1,2,3-tricarboxylate
Uniqueness
Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate is unique due to its specific ethoxy group, which imparts distinct reactivity and properties compared to its analogs
Propriétés
Numéro CAS |
101967-98-0 |
|---|---|
Formule moléculaire |
C15H22O7 |
Poids moléculaire |
314.33 g/mol |
Nom IUPAC |
triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H22O7/c1-5-19-10-12(15(18)22-8-4)11(14(17)21-7-3)9-13(16)20-6-2/h9-10H,5-8H2,1-4H3 |
Clé InChI |
YOTPQRXHXBJTAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC=C(C(=CC(=O)OCC)C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


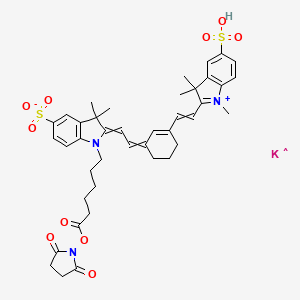

![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)


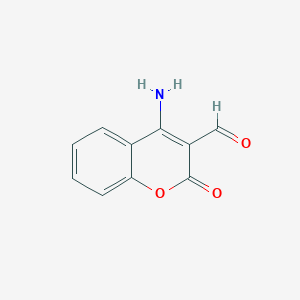

![2-[2-(Pyridin-3-yl)ethenyl]quinazoline](/img/structure/B14077036.png)

![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)

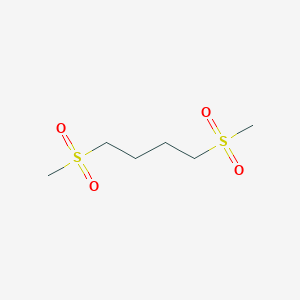
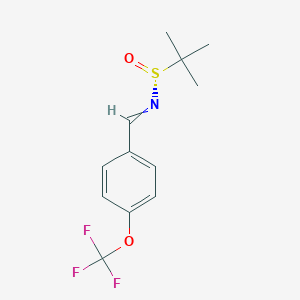
![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
